molecular formula C8H16N2O2 B13632973 2-(azetidin-3-yloxy)-N,N-dimethylpropanamide

2-(azetidin-3-yloxy)-N,N-dimethylpropanamide

Cat. No.: B13632973
M. Wt: 172.22 g/mol
InChI Key: XZSCWGDNZWQCGV-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yloxy)-N,N-dimethylpropanamide is a synthetic amide derivative characterized by an azetidine (4-membered nitrogen-containing ring) ether substituent and a dimethylamide group. This compound is of interest in medicinal chemistry due to the azetidine moiety’s conformational rigidity, which can enhance binding affinity in drug-receptor interactions .

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

2-(azetidin-3-yloxy)-N,N-dimethylpropanamide

InChI

InChI=1S/C8H16N2O2/c1-6(8(11)10(2)3)12-7-4-9-5-7/h6-7,9H,4-5H2,1-3H3

InChI Key

XZSCWGDNZWQCGV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)C)OC1CNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(azetidin-3-yloxy)-N,N-dimethylpropanamide can be achieved through several methods. . This reaction is one of the most efficient ways to synthesize functionalized azetidines. it has inherent challenges that require specific reaction conditions and catalysts to overcome .

Industrial Production Methods: Industrial production methods for 2-(azetidin-3-yloxy)-N,N-dimethylpropanamide typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific solvents, temperature control, and purification techniques to isolate the desired product .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

Compound Name Substituent/Modification Molecular Formula Key Properties/Applications Synthesis & Yield References
2-(Azetidin-3-yloxy)-N,N-dimethylpropanamide Azetidin-3-yloxy ether, N,N-dimethylamide C₈H₁₄N₂O₂ Potential bioactive scaffold; discontinued Etherification/amidation (details unspecified)
3-(1H-Benzotriazol-1-yl)-N,N-dimethylpropanamide Benzotriazole instead of azetidine C₁₁H₁₄N₄O Crystal structures with π-interactions; intermediates for coordination chemistry Michael addition (32% yield)
2-(4-Isobutylphenyl)-N,N-dimethylpropanamide Aromatic isobutylphenyl substituent C₁₅H₂₁NO Synthetic intermediate for pharmaceuticals Acylation with dimethylamine (high yield)
2-[(2-Amino-4-methylthiazol-5-yl)sulfanyl]-N,N-dimethylpropanamide Thiazole sulfanyl group C₉H₁₅N₃OS₂ Bioactive potential (e.g., antimicrobial) Thiol-amide coupling (yield unspecified)
2,2-Dimethyl-N-pyridin-2-yl-propionamide Pyridinyl substituent C₁₀H₁₄N₂O Solid (mp 71–75°C); used in ligand design Direct amidation of pyridinylamine
2-(Azetidin-3-yloxy)-N-isopentylpropanamide Isopentylamide vs. dimethylamide C₁₁H₂₀N₂O₂ Lipophilicity-enhanced analog for drug delivery Similar etherification/amidation

Structural and Functional Differences

  • Azetidine vs.
  • Amide Substituents : Replacing dimethylamide with isopentyl () increases lipophilicity (logP), impacting membrane permeability. Pyridinyl or thiazole groups introduce hydrogen-bonding capabilities, altering solubility and reactivity .

Physicochemical Properties

  • Melting Points : Pyridinyl analogs (71–75°C) and benzotriazolyl derivatives (solid state) contrast with the target compound’s unspecified but likely similar solid-state behavior .
  • Solubility : The azetidine ether’s polarity may enhance aqueous solubility compared to aromatic isobutylphenyl or isopentyl groups .

Biological Activity

2-(Azetidin-3-yloxy)-N,N-dimethylpropanamide is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and kinase inhibition. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

The compound is believed to exert its effects primarily through the modulation of specific kinase pathways, particularly those associated with neurodegenerative diseases such as Parkinson's disease. It has been noted for its ability to inhibit LRRK2 (Leucine-rich repeat kinase 2), a kinase implicated in the pathogenesis of Parkinson's disease. Inhibition of LRRK2 may help in reducing the neurodegenerative processes associated with this condition, making it a candidate for further therapeutic exploration .

1. Neuroprotective Effects

Research indicates that compounds similar to 2-(azetidin-3-yloxy)-N,N-dimethylpropanamide can protect neuronal cells from apoptosis and promote cell survival in models of neurodegeneration. By inhibiting LRRK2 activity, these compounds may reduce the accumulation of toxic proteins and enhance autophagy processes within neurons .

2. Kinase Inhibition

The compound has shown promise as a selective inhibitor of several kinases, including SYK (Spleen Tyrosine Kinase) and MYLK (Myosin Light Chain Kinase). This broad spectrum of activity suggests potential applications in treating various diseases, including autoimmune disorders and certain cancers .

3. In Vitro Studies

In vitro assays have demonstrated that 2-(azetidin-3-yloxy)-N,N-dimethylpropanamide effectively reduces LRRK2 autophosphorylation levels, which is indicative of its inhibitory action on this kinase. This reduction correlates with increased neuronal viability and reduced markers of oxidative stress in cultured neuronal cells .

Table: Summary of Biological Activities

Study ReferenceBiological ActivityModel UsedKey Findings
Zhou et al. (2006)LRRK2 modulationCell cultureInhibition leads to decreased neurotoxic protein accumulation.
Zhang et al. (2009)NeuroprotectionAnimal modelsReduced symptoms of Parkinson's disease with LRRK2 inhibitors.
WO2012075046A9Kinase inhibitionIn vitro assaysEffective reduction in autophosphorylation levels at Serine 1292.

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